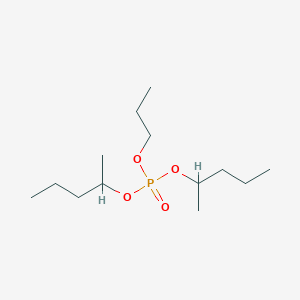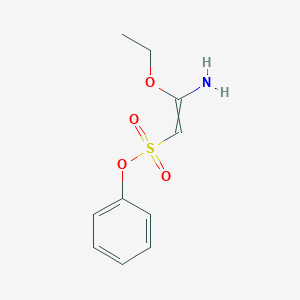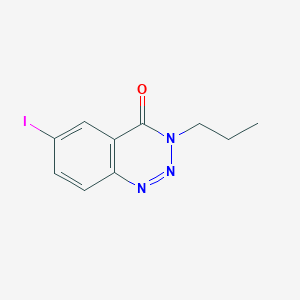
L-Arginine, N-(7-amino-1-oxoheptyl)-L-alanyl-4-chloro-D-phenylalanyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Arginine, N-(7-amino-1-oxoheptyl)-L-alanyl-4-chloro-D-phenylalanyl- is a complex organic compound with a unique structure that includes multiple functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Arginine, N-(7-amino-1-oxoheptyl)-L-alanyl-4-chloro-D-phenylalanyl- involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the protection of functional groups to prevent unwanted reactions. Key steps include:
Protection of the amino group: Using reagents like Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl).
Formation of peptide bonds: Employing coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Deprotection: Removing the protective groups under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers, which allow for precise control over reaction conditions and efficient production of large quantities. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product.
化学反应分析
Types of Reactions
L-Arginine, N-(7-amino-1-oxoheptyl)-L-alanyl-4-chloro-D-phenylalanyl- can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Involving nucleophilic or electrophilic reagents to replace specific functional groups.
Common Reagents and Conditions
Oxidation: Typically performed in aqueous or organic solvents at controlled temperatures.
Reduction: Conducted under inert atmospheres to prevent unwanted side reactions.
Substitution: Requires specific catalysts or conditions to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of the amino group may yield nitro derivatives, while reduction of carbonyl groups can produce alcohols.
科学研究应用
L-Arginine, N-(7-amino-1-oxoheptyl)-L-alanyl-4-chloro-D-phenylalanyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its role in cellular processes and signaling pathways.
Medicine: Investigated for potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of pharmaceuticals and biochemical reagents.
作用机制
The mechanism of action of L-Arginine, N-(7-amino-1-oxoheptyl)-L-alanyl-4-chloro-D-phenylalanyl- involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, modulating their activity and influencing cellular functions. The exact pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- L-Arginine, N-(7-amino-1-oxoheptyl)-O-(phenylmethyl)-L-seryl-D-alanyl-
- L-Arginine, N-(7-amino-1-oxoheptyl)-3-cyclohexyl-L-alanyl-N-methylglycyl-L-leucyl-5-phenyl-D-norvalyl-
Uniqueness
L-Arginine, N-(7-amino-1-oxoheptyl)-L-alanyl-4-chloro-D-phenylalanyl- is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.
属性
CAS 编号 |
646031-08-5 |
|---|---|
分子式 |
C25H40ClN7O5 |
分子量 |
554.1 g/mol |
IUPAC 名称 |
(2S)-2-[[(2R)-2-[[(2S)-2-(7-aminoheptanoylamino)propanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C25H40ClN7O5/c1-16(31-21(34)8-4-2-3-5-13-27)22(35)33-20(15-17-9-11-18(26)12-10-17)23(36)32-19(24(37)38)7-6-14-30-25(28)29/h9-12,16,19-20H,2-8,13-15,27H2,1H3,(H,31,34)(H,32,36)(H,33,35)(H,37,38)(H4,28,29,30)/t16-,19-,20+/m0/s1 |
InChI 键 |
ZTOTYKCUQCGSQQ-FFZOFVMBSA-N |
手性 SMILES |
C[C@@H](C(=O)N[C@H](CC1=CC=C(C=C1)Cl)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)CCCCCCN |
规范 SMILES |
CC(C(=O)NC(CC1=CC=C(C=C1)Cl)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CCCCCCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(2-Phenylethyl)spiro[pyrrolidine-3,9'-xanthene]](/img/structure/B15169828.png)


![2,2,2-Trifluoro-1-[4-(2-methoxyphenyl)-3,6-dihydropyridin-1(2H)-yl]ethan-1-one](/img/structure/B15169842.png)
![4-[4-(Heptadecafluorooctyl)phenoxy]butyl prop-2-enoate](/img/structure/B15169853.png)



![3,3'-[(Phenylmethylene)bis(oxy)]bis(4-hydroxy-2H-1-benzopyran-2-one)](/img/structure/B15169871.png)


![4-(Naphthalen-1-yl)-1-[2-oxo-2-(thiophen-2-yl)ethyl]pyrimidin-1-ium bromide](/img/structure/B15169893.png)

![3-{5-[(Pyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde](/img/structure/B15169924.png)
